

Application Notes and Protocols for Sonogashira Coupling of 2,3,5-Tribromopyridine

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Compound of Interest

Compound Name: **2,3,5-Tribromopyridine**

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Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[\[1\]](#)[\[2\]](#)

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of **2,3,5-tribromopyridine**. Due to the differential reactivity of the bromine atoms at the 2, 3, and 5-positions of the pyridine ring, selective mono-, di-, and tri-alkynylation can be achieved by carefully controlling the reaction conditions. The general reactivity trend for halogens in Sonogashira coupling is I > Br > Cl, and for different positions on the pyridine ring, reactivity often follows the order of 2- > 4- > 3-.[\[3\]](#)[\[4\]](#) This suggests that the bromine atom at the 2-position of **2,3,5-tribromopyridine** is the most susceptible to substitution, followed by the 5-position, and finally the 3-position.

General Reaction Scheme

The stepwise Sonogashira coupling of **2,3,5-tribromopyridine** with a terminal alkyne can be represented as follows:

Caption: Stepwise Sonogashira coupling of **2,3,5-Tribromopyridine**.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective Sonogashira coupling of **2,3,5-tribromopyridine** with various terminal alkynes. Note: As direct literature data for **2,3,5-tribromopyridine** is scarce, these tables are compiled based on protocols for structurally similar polyhalogenated pyridines and general Sonogashira reaction principles.

Table 1: Reaction Conditions for Mono-alkynylation of **2,3,5-Tribromopyridine**

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ (5)	CuI (10)	Et ₃ N	THF	RT	16	~85-95
2	Trimethylsilylacylene	PdCl ₂ (PPh ₃) ₂ (3)	CuI (5)	i-Pr ₂ NH	Dioxane	60	12	~80-90
3	1-Hexyne	Pd(PPh ₃) ₄ (5)	CuI (10)	Piperidine	DMF	50	24	~75-85

Table 2: Reaction Conditions for Di-alkynylation of 2-Alkynyl-3,5-dibromopyridine

Entry	Starti ng Mater ial	Alkyn e	Catal yst (mol %)	Co- cataly st (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	2- (Phen ylethy nyl)-3, 5- dibrom opyridi ne	Phenyl acetyl ene	Pd(PP h ₃) ₄ (5)	CuI (10)	Et ₃ N	DMF	80	24	~70-80
2	2- (Trimet hylsilyl ethynyl)-3,5- dibrom opyridi ne	Phenyl acetyl ene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (10)	Et ₃ N/T HF	Reflux	24		~65-75
3	2- (Hexy nyl)-3, 5- dibrom opyridi ne	1- Hexyn e	Pd(PP h ₃) ₄ (5)	CuI (10)	Piperid ine	Dioxan e	100	48	~60-70

Table 3: Reaction Conditions for Tri-alkynylation of 2,5-Dialkynyl-3-bromopyridine

Entry	Starting Material	Alkyn e	Catal yst (mol %)	Co-catalyst (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	2,5-Bis(phenylethynyl)-3-bromo pyridine	Phenyl acetylene	Pd(PPh ₃) ₄ (10)	CuI (20)	Et ₃ N	DMF	120	48	~40-50
2	2,5-Bis(phenylethynyl)-3-bromo pyridine	Trimethylsilyl acetylene	PdCl ₂ (PPh ₃) ₂ (10)	CuI (20)	i-Pr ₂ NH	Dioxane	Reflux	48	~35-45

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of 2,3,5-Tribromopyridine with Phenylacetylene

This protocol aims for the selective substitution at the 2-position.

Materials:

- **2,3,5-Tribromopyridine**
- Phenylacetylene
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add **2,3,5-tribromopyridine** (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
- Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
- Stir the mixture at room temperature for 10 minutes.
- Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)-3,5-dibromopyridine.

Protocol 2: Stepwise Di-alkynylation of 2,3,5-Tribromopyridine

This protocol describes the synthesis of a non-symmetrical dialkynylpyridine.

Step 1: First Sonogashira Coupling (as per Protocol 1)

- Follow Protocol 1 to synthesize and purify 2-(trimethylsilylithynyl)-3,5-dibromopyridine using trimethylsilylacetylene as the alkyne.

Step 2: Desilylation (if using a protected alkyne)

- Dissolve the purified 2-(trimethylsilylithynyl)-3,5-dibromopyridine in a suitable solvent (e.g., methanol or THF).
- Add a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).
- Stir at room temperature until deprotection is complete (monitored by TLC).
- Work up the reaction to isolate the 2-ethynyl-3,5-dibromopyridine.

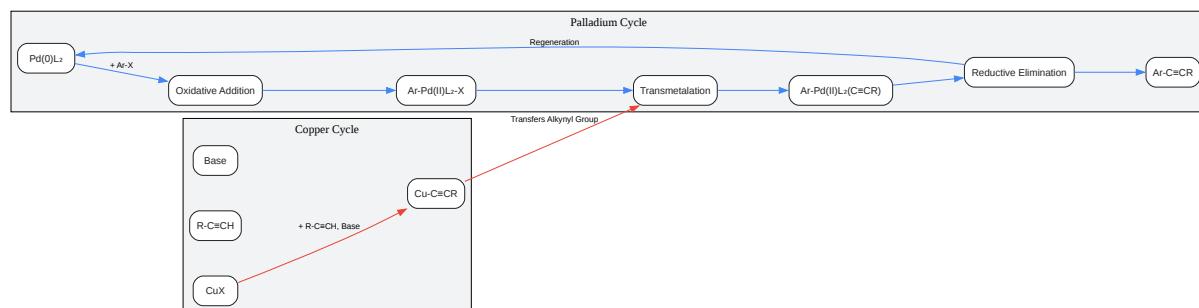
Step 3: Second Sonogashira Coupling

- To a dry Schlenk flask under an argon atmosphere, add the 2-ethynyl-3,5-dibromopyridine (1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
- Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
- Stir the mixture at room temperature for 10 minutes.
- Add the second alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.
- Heat the reaction mixture to 80 °C and stir for 24 hours.
- Follow the work-up and purification procedure described in Protocol 1 to isolate the 2-(ethynyl)-5-(phenylethynyl)-3-bromopyridine.

Visualizations

Sonogashira Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

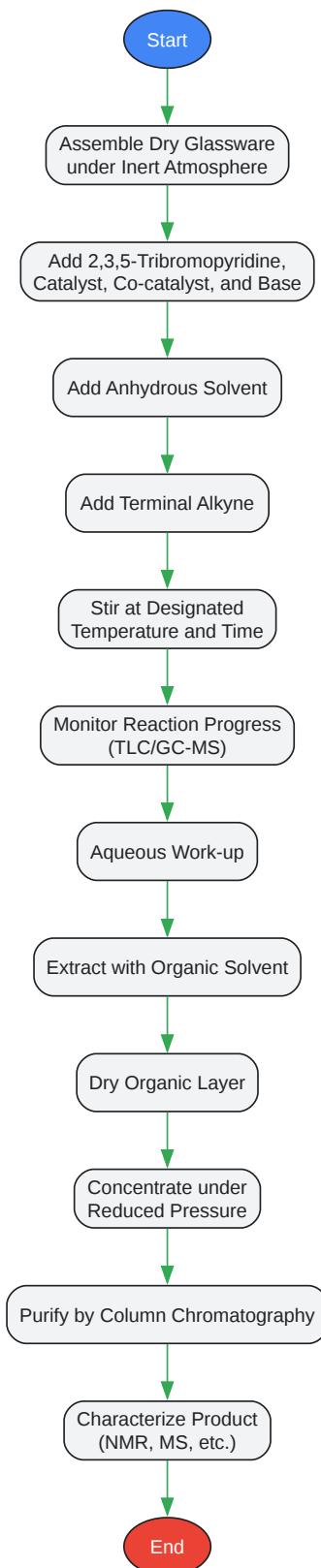


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Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

A generalized workflow for performing a Sonogashira coupling experiment is depicted below.

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Caption: A typical experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling provides an effective method for the functionalization of **2,3,5-tribromopyridine**. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and temperature, it is possible to achieve selective mono-, di-, and even tri-alkynylation of the pyridine core. The protocols and data presented herein serve as a valuable starting point for researchers aiming to synthesize novel alkynyl-substituted pyridines for applications in medicinal chemistry and materials science. Further optimization may be required for specific substrates and desired outcomes.

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